molecular formula C9H9BrClN3O B6144869 1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2613387-21-4

1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B6144869
CAS No.: 2613387-21-4
M. Wt: 290.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is an organic compound that comprises a bromophenyl group, an oxadiazole ring, and a methanamine hydrochloride unit. This compound, often utilized in chemical research, presents interesting pharmacological potential due to its unique structure.

Preparation Methods

The synthesis of 1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride usually begins with the preparation of the oxadiazole ring. One common route involves the reaction of 2-bromobenzoyl chloride with amidoxime to form the 1,2,4-oxadiazole intermediate. The resulting compound is then subjected to amination to introduce the methanamine group. Industrial methods follow similar steps but often optimize reaction conditions to increase yield and purity. Typical reaction conditions involve controlled temperatures and the use of catalysts to facilitate the transformation efficiently.

Chemical Reactions Analysis

1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride undergoes various chemical reactions:

  • Substitution: : This compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the oxadiazole ring.

  • Oxidation: : Oxidative reactions can alter the bromophenyl group, often using reagents like potassium permanganate or chromic acid.

  • Reduction: : The compound can be reduced under mild conditions, for instance, using hydrogen gas and a palladium catalyst.

Common reagents include bases like sodium hydroxide for substitution reactions, oxidants such as potassium permanganate for oxidation, and hydrogen gas with palladium for reduction. The major products depend on the specific conditions but often include derivatives with modified functional groups.

Scientific Research Applications

This compound is valuable in various scientific fields:

  • Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.

  • Biology: : Its structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

  • Medicine: : Research investigates its potential as a pharmaceutical lead compound for treating diseases due to its possible biological activity.

  • Industry: : It may be employed in developing new materials or as an intermediate in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the bromophenyl group provides hydrophobic interactions. These interactions can inhibit enzyme activity or modify receptor responses, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other oxadiazole derivatives, 1-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride stands out due to the presence of the bromophenyl group, which offers unique reactivity and interaction properties.

  • Similar Compounds

    • 1,2,4-Oxadiazole derivatives with different substituents like phenyl or alkyl groups.

    • Bromophenyl oxadiazoles without the methanamine group.

Each of these compounds exhibits distinct chemical and biological properties, influenced by their respective substituents, but none quite match the unique blend of functionality and reactivity found in this compound.

That should give you a solid overview of this fascinating compound. What piqued your interest about it?

Properties

CAS No.

2613387-21-4

Molecular Formula

C9H9BrClN3O

Molecular Weight

290.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.